molecular formula C10H7BrS B017995 2-(2-Bromophenyl)thiophene CAS No. 106851-53-0

2-(2-Bromophenyl)thiophene

Cat. No.: B017995
CAS No.: 106851-53-0
M. Wt: 239.13 g/mol
InChI Key: GBJBSICXZXSQAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromophenyl)thiophene is a halogenated heterocyclic compound featuring a thiophene ring substituted at the 2-position with a 2-bromophenyl group. Its molecular structure (C₁₀H₇BrS) combines the electron-rich thiophene moiety with an electron-withdrawing bromine atom, rendering it highly reactive in cross-coupling reactions. This compound is widely utilized in organic synthesis, particularly in palladium-catalyzed C–H bond functionalization and Suzuki-Miyaura couplings, due to the bromine atom’s role as a directing group and leaving group .

Properties

IUPAC Name

2-(2-bromophenyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBJBSICXZXSQAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CS2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60383780
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106851-53-0
Record name 2-(2-bromophenyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60383780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bromination Using N-Bromosuccinimide (NBS)

NBS in dichloromethane (DCM) or chloroform (CHCl3) at 0–25°C selectively brominates the phenyl ring adjacent to the thiophene. The reaction proceeds via electrophilic aromatic substitution, where the electron-donating thiophene directs bromination to the ortho position. For example, treating 2-phenylthiophene with NBS (1.1 equiv.) in DCM at 0°C for 12 hours yields 2-(2-bromophenyl)thiophene in 65% yield.

Bromine in Glacial Acetic Acid

An alternative employs molecular bromine (Br2) in glacial acetic acid under controlled temperatures (4–6°C). This method, adapted from 2-bromothiophene synthesis, utilizes sulfuric acid as a catalyst to generate in situ brominating agents. The mass ratio of reactants (thiophene derivative : Br2 : H2SO4) critically influences yield, with optimal ratios reported as 500:120:64.

Suzuki-Miyaura Cross-Coupling

Palladium-catalyzed coupling between 2-thienylboronic acid and 1,2-dibromobenzene offers a modular route to this compound. This method avoids regioselectivity challenges associated with direct bromination.

Reaction Conditions and Catalysts

A representative procedure involves:

  • Catalyst : Pd(PPh3)4 (5 mol%)

  • Base : Cs2CO3 (2.5 equiv.)

  • Solvent : Tetrahydrofuran (THF)/H2O (3:1 v/v)

  • Temperature : 80°C, 24 hours.

Under these conditions, 2-thienylboronic acid couples with 1,2-dibromobenzene to afford the target compound in 73% yield. The use of XPhos-based palladium catalysts (e.g., G4 Pd XPhos) enhances efficiency, reducing reaction times to 12 hours.

Negishi Coupling of Thienylzinc Reagents

Organozinc intermediates enable cross-coupling with brominated aryl halides under mild conditions. This method, exemplified in thiophene-fused polyaromatics synthesis, involves:

Synthesis of Thienylzinc Chloride

2-Thienylmagnesium chloride (generated from 2-bromothiophene and TMPMgCl·LiCl) is transmetallated with ZnCl2 to form 2-thienylzinc chloride.

Coupling with 2-Bromophenyl Iodide

The thienylzinc species reacts with 2-bromophenyl iodide in the presence of Pd(dba)2 (2 mol%) and P(t-Bu)3 (4 mol%) in THF at 60°C, yielding this compound in 74%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Limitations
Direct BrominationNBS, DCM, 0°C65%Simple setup, low costRegioselectivity challenges
Suzuki CouplingPd(PPh3)4, Cs2CO3, THF/H2O, 80°C73%High regiocontrolRequires boronic acid synthesis
Negishi CouplingPd(dba)2, ZnCl2, THF, 60°C74%Mild conditions, scalabilitySensitivity to moisture/oxygen
Directed BrominationTMS directing group, Br2, −78°C68%Excellent selectivityMulti-step synthesis

Mechanistic Considerations

Electrophilic Aromatic Substitution

In direct bromination, the thiophene’s electron-donating nature activates the phenyl ring for electrophilic attack. The ortho preference arises from resonance stabilization of the sigma complex intermediate.

Cross-Coupling Catalytic Cycles

Suzuki-Miyaura coupling proceeds through oxidative addition of the aryl bromide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the C–C bond. Side reactions, such as homocoupling, are mitigated by optimizing the Pd:ligand ratio .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromophenyl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Biological Activity
Thiophene derivatives, including 2-(2-Bromophenyl)thiophene, have shown diverse biological activities. Thiophene itself is recognized as a privileged pharmacophore in medicinal chemistry due to its ability to interact with various biological targets. Compounds containing thiophene rings have been linked to activities such as anti-inflammatory, anticancer, and antimicrobial effects .

Drug Development
Recent studies highlight that thiophene derivatives are integral to the design of new pharmaceuticals. For instance, USFDA-approved drugs featuring thiophene nuclei have been identified across multiple therapeutic categories, including anti-inflammatory and anticancer drugs . The structural diversity offered by thiophenes allows for modifications that enhance drug efficacy and metabolic stability. Specifically, the sulfur atom within the thiophene ring can enhance interactions with biological receptors through hydrogen bonding .

Case Study: Anticancer Agents
Research has demonstrated that certain thiophene derivatives exhibit potent anticancer properties. For example, compounds designed from thiophene frameworks have been shown to target specific kinases involved in cancer progression . The incorporation of bromine atoms into these structures, as seen in this compound, can further modulate their biological activity.

Material Science

Organic Electronics
The unique electronic properties of thiophenes make them suitable for applications in organic electronics. This compound can be utilized in the synthesis of conjugated polymers and organic semiconductors. These materials are crucial for developing organic light-emitting diodes (OLEDs), organic photovoltaic cells (OPVs), and field-effect transistors (OFETs) .

Synthesis of Conjugated Polymers
Recent advancements in synthetic methodologies allow for the efficient production of thiophene-based conjugated polymers. For example, the coupling reactions involving this compound can lead to the formation of complex polymeric structures that exhibit desirable optoelectronic properties .

Application AreaSpecific UsesExample Compounds
Medicinal ChemistryAnticancer, anti-inflammatory drugsThiophene derivatives
Organic ElectronicsOLEDs, OPVs, OFETsConjugated polymers
Chemical EngineeringSynthesis of novel materialsThiophene-based compounds

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)thiophene involves its interaction with molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Table 1: Structural Features and Reactivity

Compound Key Structural Features Reactivity/Applications Synthesis Yield (Example) References
2-(2-Bromophenyl)thiophene Bromophenyl at thiophene C2 Pd-catalyzed C–C coupling (65–80% yield); antimycobacterial activity 65–80%
2-Bromo-3-dodecylthiophene Bromine at C2, dodecyl chain at C3 Hydrophobic modification for organic electronics; limited pharmacological data N/A
2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene Benzothiophene core with Br/F substituents Enhanced electronic properties for optoelectronics; potential anticancer applications N/A
2-(Cyclopent-1-en-3-yl)thiophene Cyclopentene fused to thiophene Epoxide precursor; acid-catalyzed synthesis with stable intermediates N/A
Natural Thiophenes (e.g., 2-(pant-1,3-diynyl)thiophene) Polyacetylene side chains Antitumor and antimicrobial activities (e.g., inhibition of HL-60 leukemia cells) Isolated from Pluchea indica

Pharmacological Activity

Electronic and Material Properties

  • This compound : The bromine atom enhances electrophilic aromatic substitution, favoring β-position reactivity in Pd-catalyzed reactions .
  • Fluorinated Derivatives (e.g., 2-(5-Bromo-2-fluorobenzyl)benzo[b]thiophene) : Fluorine’s electron-withdrawing effect improves charge transport in organic semiconductors .
  • Dodecyl-Substituted Thiophenes: Long alkyl chains improve solubility in nonpolar solvents, critical for thin-film device fabrication .

Biological Activity

2-(2-Bromophenyl)thiophene is an organic compound characterized by its thiophene ring substituted with a bromophenyl group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Research has highlighted its antimicrobial and anticancer properties, making it a subject of interest for further investigation.

  • Chemical Formula : C10H7BrS
  • Molecular Weight : 227.13 g/mol
  • Melting Point : Approximately 75-78°C
  • Appearance : White to yellowish crystals

Synthesis

The synthesis of this compound can be achieved through various methods, including:

  • Bromination of Thiophene : Involves the reaction of thiophene with bromobenzene under controlled conditions.
  • Industrial Production : Typically involves reactions with hydrobromic acid and hydrogen peroxide, maintaining specific temperature and pressure conditions.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of this compound against various bacterial strains. The compound exhibits selective activity, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa.

Compound Inhibition Zone (mm) Activity Index (%)
This compound2083.3
Ampicillin25100
ControlNANA

The data indicates that while this compound shows significant activity, it is less potent than standard antibiotics like ampicillin .

Anticancer Activity

The anticancer properties of this compound have been evaluated against several human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), prostate cancer (PC-3), and colorectal cancer (HCT-116). The MTT assay was utilized to assess cell viability post-treatment.

Cell Line IC50 (µM) Comparison with Doxorubicin (IC50)
HepG-215Higher than Doxorubicin (10 µM)
MCF-720Comparable
PC-325Lower than Doxorubicin
HCT-11630Comparable

The results indicate that while this compound is effective against these cancer cell lines, its potency varies significantly compared to established chemotherapeutics like Doxorubicin .

The biological activity of this compound may be attributed to its interaction with various molecular targets within cells. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation or bacterial metabolism.
  • Cell Cycle Disruption : Similar to other anticancer agents, it may induce cell cycle arrest, particularly at the G0/G1 phase.
  • Apoptosis Induction : Evidence suggests that the compound may activate apoptotic pathways, leading to programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of thiophene derivatives, including this compound. For instance:

  • A study investigating thiophene-linked triazoles found that modifications to the thiophene structure could enhance antibacterial activity against E. coli and Staphylococcus aureus, suggesting a structure-activity relationship applicable to this compound .
  • Another research highlighted that derivatives of thiophene exhibited antioxidant properties alongside antibacterial effects, indicating potential multi-functional applications in therapeutics .
  • A comparative analysis with simpler thiophene derivatives indicated that the presence of the bromophenyl group significantly influences both antimicrobial and anticancer activities .

Q & A

Q. How do steric and electronic effects influence the actoprotective activity of this compound-triazole hybrids?

  • Answer :
  • Steric effects : Bulky 4-substituents (e.g., phenyl) enhance membrane permeability (logP >3.2).
  • Electronic effects : Electron-withdrawing groups (e.g., nitro) improve ROS-scavenging capacity in actoprotective assays (EC₅₀ ~0.8 mM) .

Methodological Notes

  • Data Contradictions : reports high yields (69–85%) for β-arylation, while notes lower yields (52%) with selenophene. This discrepancy highlights the need for substrate-specific optimization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromophenyl)thiophene
Reactant of Route 2
Reactant of Route 2
2-(2-Bromophenyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.